molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate

Cat. No. B8390874
M. Wt: 293.22 g/mol
InChI Key: RUCHHLQOPRQZJB-UHFFFAOYSA-N
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Patent
US08853213B2

Procedure details

1.0 g of 4-[1,2,4]triazol-1-yl-phenol was dissolved in 10 ml of dichloromethane, and 1.72 ml of triethylamine was added thereto. 1.56 ml of Tf2O was added to the mixture and stirred for 5 hr. The reaction was terminated by using water, and the resulting mixture was extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under a reduced pressure to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.C(N(CC)CC)C.[O:20](S(C(F)(F)F)(=O)=O)[S:21]([C:24]([F:27])([F:26])[F:25])(=O)=[O:22]>ClCCl>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([O:12][S:21]([C:24]([F:27])([F:26])[F:25])(=[O:22])=[O:20])=[CH:10][CH:11]=2)[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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